molecular formula C17H19NSe B14200004 Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]- CAS No. 831200-74-9

Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-

Cat. No.: B14200004
CAS No.: 831200-74-9
M. Wt: 316.3 g/mol
InChI Key: BQPALGRWHGCVRB-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]- is an organic compound with the molecular formula C17H19NSe It is a derivative of benzenemethanamine, where the amine group is substituted with a 2-methyl-2-(phenylseleno)propylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]- typically involves the reaction of benzenemethanamine with 2-methyl-2-(phenylseleno)propanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production quality and quantity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]- can undergo various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to form a double bond.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of selenoxide and subsequent elimination products.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of imines and related compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]- involves its interaction with specific molecular targets. The phenylseleno group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. The imine group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: A simpler derivative with a methyl group instead of the 2-methyl-2-(phenylseleno)propylidene group.

    Benzenemethanamine, 2-methyl-: Another derivative with a methyl group on the benzene ring.

Uniqueness

Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

831200-74-9

Molecular Formula

C17H19NSe

Molecular Weight

316.3 g/mol

IUPAC Name

N-benzyl-2-methyl-2-phenylselanylpropan-1-imine

InChI

InChI=1S/C17H19NSe/c1-17(2,19-16-11-7-4-8-12-16)14-18-13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3

InChI Key

BQPALGRWHGCVRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=NCC1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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